



Application Notes and Protocols: Total Synthesis of Aldgamycin F and its Analogs

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For Researchers, Scientists, and Drug Development Professionals

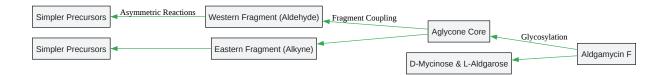
Introduction

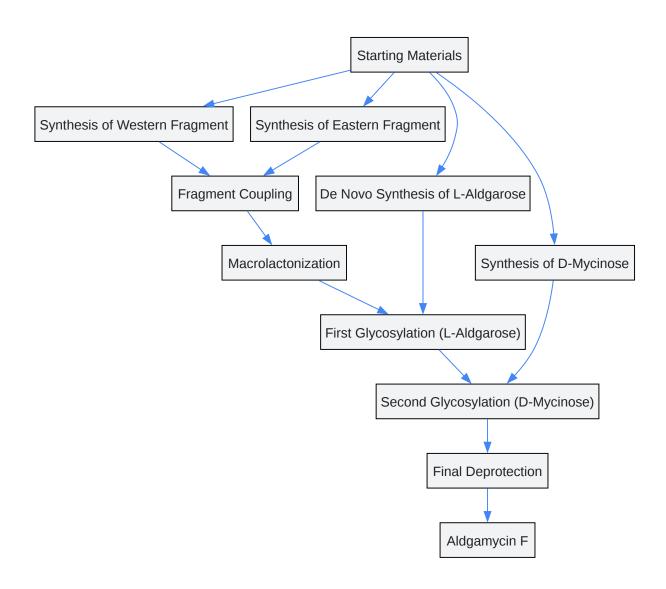
Aldgamycin F is a member of the plunder family of macrolide antibiotics, which are characterized by a 16-membered lactone ring adorned with various sugar moieties. These natural products have garnered significant interest due to their potential antibacterial activities. This document provides a detailed overview of the total synthesis of Aldgamycin F, leveraging the strategic advancements made in the synthesis of the closely related Aldgamycin N. Additionally, it outlines protocols for the synthesis of analogs and summarizes their biological activities. The methodologies presented are based on the convergent and unified synthetic strategy developed by Fürstner and coworkers, which allows for the flexible construction of the macrolide core and the de novo synthesis of the requisite sugar units.[1][2][3][4][5]

Retrosynthetic Analysis and Strategy

The total synthesis of **Aldgamycin F** and its analogs is approached through a convergent strategy, dissecting the molecule into key fragments that can be synthesized independently and then coupled. The general retrosynthetic analysis, adapted from the successful synthesis of Aldgamycin N, is depicted below. The macrolide core is disconnected into a "western" aldehyde fragment and an "eastern" alkyne fragment. The two sugar moieties, D-mycinose and the highly challenging branched L-aldgarose, are synthesized separately and glycosylated at appropriate stages.









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